4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Overview
Description
“4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” is a compound with the CAS Number: 1700068-31-0 . It has a molecular weight of 263.16 . The IUPAC name for this compound is 4-(4-bromothiazol-5-yl)piperidin-4-ol .
Molecular Structure Analysis
The InChI code for “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” is 1S/C8H11BrN2OS/c9-7-6 (13-5-11-7)8 (12)1-3-10-4-2-8/h5,10,12H,1-4H2 . This indicates the molecular formula of the compound is C8H11BrN2OS .
Physical And Chemical Properties Analysis
The compound “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” is a powder . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Scientific Research Applications
Crystal Structure and Biological Activity
Research by Li et al. (2015) explored the crystal structure and biological activity of a compound closely related to 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol. Their study showed that the compound had notable fungicidal and antiviral activities against tobacco mosaic virus (Li, Fengyun, Zhu, Yu-Jiea, et al., 2015).
Cancer Cell Growth Inhibition
Lefranc et al. (2013) investigated the growth inhibitory activity of 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (a derivative of the key compound) on human cancer cell lines. Their findings indicated significant in vitro growth inhibitory activity, showing potential for cancer treatment (Lefranc, Xu, Burth, et al., 2013).
Antimicrobial Activity
A study by Khalid et al. (2016) synthesized N-substituted derivatives of a compound structurally similar to 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol and evaluated their antimicrobial efficacy. The derivatives exhibited moderate to significant activity against various bacteria, indicating potential in antimicrobial applications (Khalid, Aziz‐ur‐Rehman, Abbasi, et al., 2016).
Butyrylcholinesterase Inhibition
Another study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, related to the compound . These compounds were screened for their inhibitory activity against the enzyme butyrylcholinesterase, suggesting potential therapeutic applications in neurological disorders (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, et al., 2016).
Safety And Hazards
The compound “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUMLKMCSCHUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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